

Technical Guide: In Vitro Target Engagement of Mthfd2-IN-5

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Compound of Interest

Compound Name: Mthfd2-IN-5

Cat. No.: B15615410

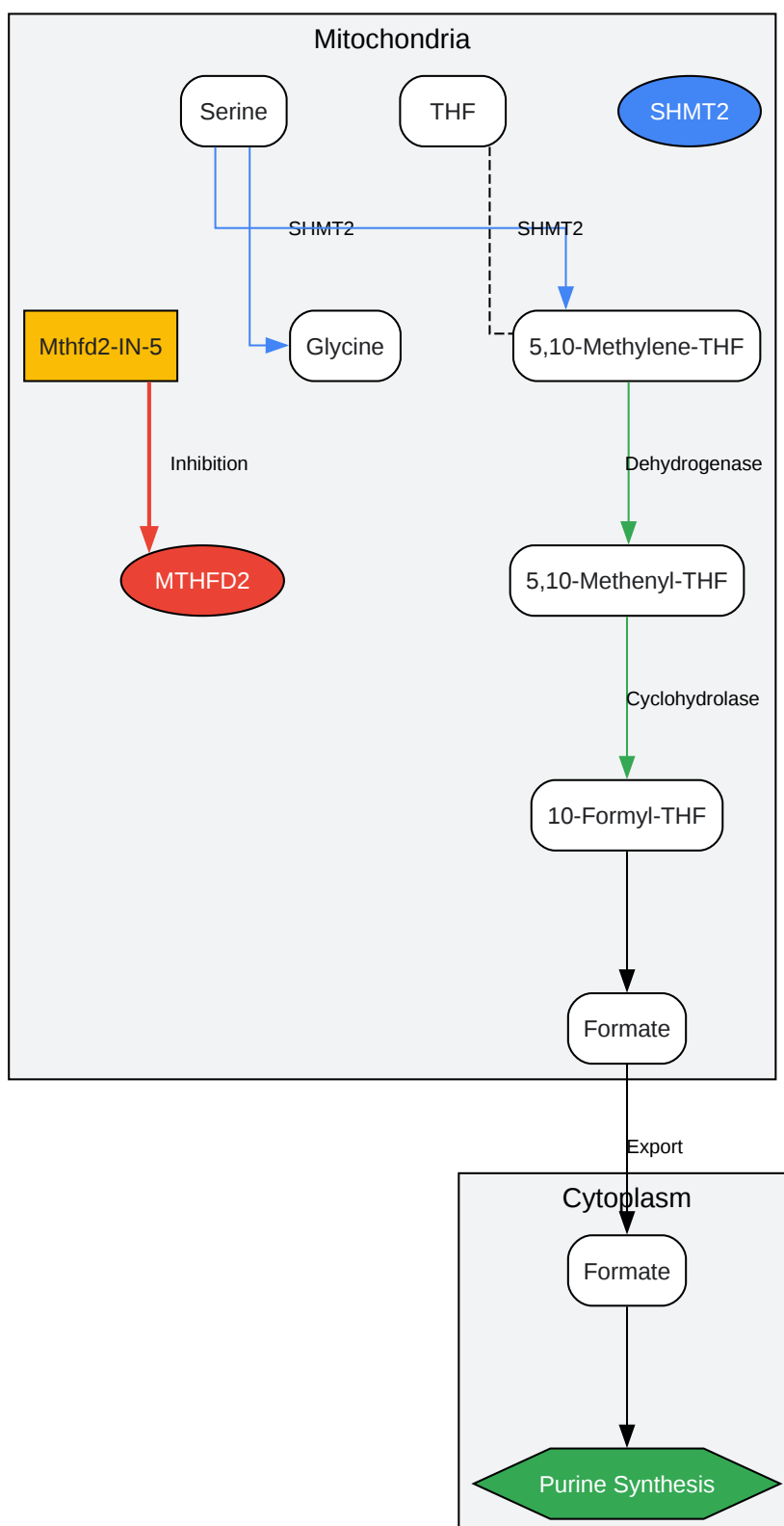
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro target engagement of **Mthfd2-IN-5**, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a promising therapeutic target in oncology due to its high expression in various cancer types and low to absent expression in most normal adult tissues.[1][2] This document details the mechanism of action, quantitative binding data, and key experimental protocols for assessing the interaction of **Mthfd2-IN-5** with its target.

MTHFD2 and the One-Carbon Metabolic Pathway

MTHFD2 is a mitochondrial enzyme that plays a critical role in the one-carbon (1C) folate metabolic pathway.[3][4] This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are fundamental building blocks for rapidly proliferating cells, including cancer cells.[1][3] MTHFD2 catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate (CH₂-THF) to 10-formyltetrahydrofolate (10-CHO-THF).[2][5] By inhibiting MTHFD2, compounds like **Mthfd2-IN-5** disrupt this crucial metabolic pathway, leading to a depletion of essential biomolecules required for DNA replication and cell proliferation, ultimately inducing stress and death in cancer cells.[3][6]



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Caption: MTHFD2's role in the mitochondrial one-carbon pathway and its inhibition by **Mthfd2-IN-5**.

Quantitative Data for Mthfd2-IN-5

Mthfd2-IN-5 (also known as Compound 16e) is a selective inhibitor of MTHFD2.[4] The following table summarizes its in vitro potency and anti-proliferative activity.

Target/Cell Line	Assay Type	Value	Reference
MTHFD2	Biochemical IC50	66 nM	[4]
MTHFD1	Biochemical IC50	1790 nM	[4]
MOLM-14	Proliferation GI50	720 nM	[4]

IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biochemical function. GI50 (Half-maximal growth inhibition) measures the concentration of a drug that causes 50% inhibition of cellular growth.

Experimental Protocols

Biochemical MTHFD2 Dehydrogenase Assay

This assay quantifies the ability of **Mthfd2-IN-5** to inhibit the dehydrogenase activity of the recombinant MTHFD2 enzyme by measuring the production of NADH.

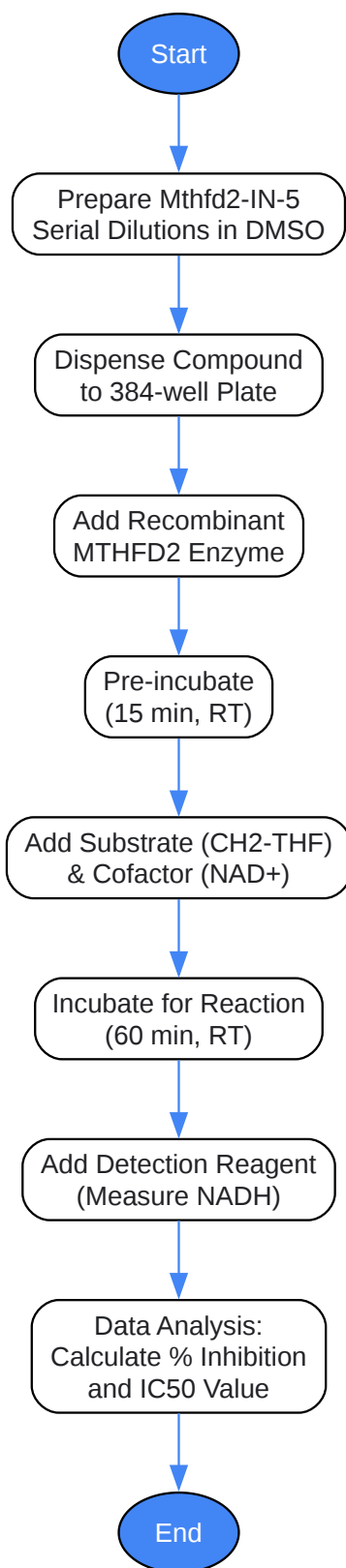
Materials:

- Recombinant human MTHFD2 enzyme
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl₂, 0.01% Tween-20[6]
- Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)[6]
- Cofactor: NAD⁺[6]
- Detection Reagent (e.g., Diaphorase/Resazurin or NAD(P)H-Glo™)[6][7]
- Test Compound: **Mthfd2-IN-5**

- 384-well assay plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Mthfd2-IN-5** in DMSO. Transfer a small volume (e.g., 1 μ L) of the diluted compound solutions to the wells of a 384-well assay plate. [6]
- **Enzyme Addition:** Dilute the recombinant MTHFD2 enzyme to the desired concentration in the assay buffer. Add the enzyme solution (e.g., 10 μ L) to each well containing the test compound.[6]
- **Pre-incubation:** Incubate the plate at room temperature for approximately 15 minutes to allow the compound to bind to the enzyme.[6]
- **Reaction Initiation:** Prepare a substrate/cofactor solution containing CH₂-THF and NAD⁺ in the assay buffer. Initiate the enzymatic reaction by adding this solution (e.g., 10 μ L) to each well.[6]
- **Reaction Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[6]
- **Detection:** Stop the reaction and measure the amount of NADH produced using a suitable detection reagent as per the manufacturer's instructions. The signal (e.g., fluorescence or luminescence) is proportional to the enzyme activity.
- **Data Analysis:** Calculate the percent inhibition for each **Mthfd2-IN-5** concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.



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Caption: Workflow for the MTHFD2 biochemical dehydrogenase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to confirm direct target engagement in a cellular environment.^{[8][9]} The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.^{[9][10]}

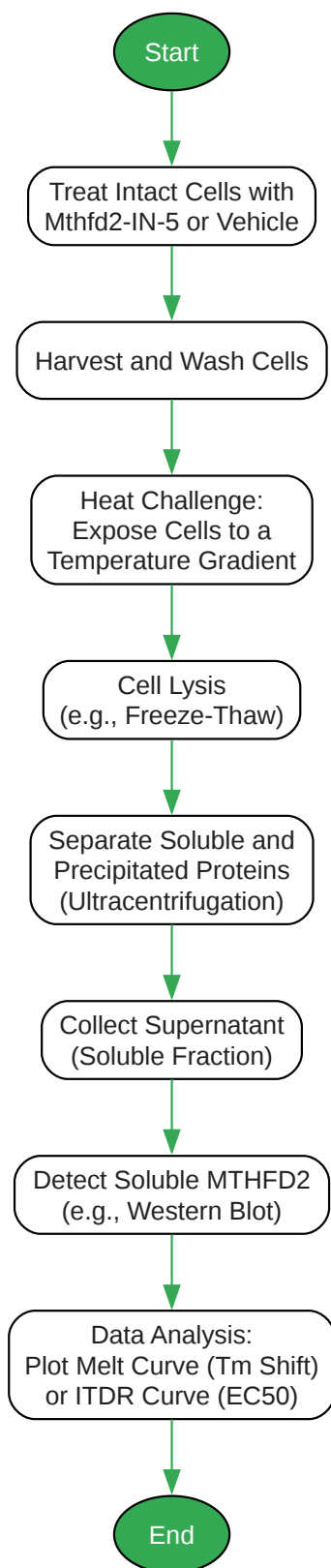
Materials:

- Cancer cell line expressing MTHFD2 (e.g., U2OS, MOLM-14)
- Cell culture medium and reagents
- Test Compound: **Mthfd2-IN-5**
- Phosphate-buffered saline (PBS) with protease inhibitors
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- Thermal cycler or heating blocks
- High-speed centrifuge
- Reagents and equipment for protein detection (e.g., Western Blotting, ELISA)

Procedure:

- Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with various concentrations of **Mthfd2-IN-5** or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.
- Harvesting: Harvest the cells, wash with PBS to remove unbound compound, and resuspend in PBS containing protease inhibitors.
- Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.^[10]

- Cell Lysis: Lyse the cells to release intracellular proteins. This can be achieved through methods like freeze-thaw cycles, sonication, or addition of a lysis buffer.
- Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation.[10]
- Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MTHFD2 remaining at each temperature using a protein detection method like Western Blotting.[10][11]
- Data Analysis:
 - Melt Curve: For each compound concentration, plot the amount of soluble MTHFD2 against the temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (T_m). A positive shift in T_m in the presence of **Mthfd2-IN-5** indicates target stabilization and engagement.[9]
 - Isothermal Dose-Response (ITDR): Heat all samples at a single, optimized temperature (e.g., the temperature causing ~50-80% precipitation in the vehicle control). Plot the amount of soluble MTHFD2 against the logarithm of the **Mthfd2-IN-5** concentration. Fit the data to a dose-response curve to determine the EC50 value, which reflects the potency of target engagement in cells.[12]



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Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

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